(E)-Flavokawain A
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Overview
Description
(E)-Flavokawain A is a chalcone compound extracted from the kava plant (Piper methysticum). It is known for its potential anticancer properties, particularly in inducing apoptosis in cancer cells. The compound has garnered significant interest in scientific research due to its ability to modulate various biological pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
(E)-Flavokawain A can be synthesized through several methods. One common synthetic route involves the Claisen-Schmidt condensation reaction between 4-methoxybenzaldehyde and 2’,4’-dihydroxyacetophenone in the presence of a base such as sodium hydroxide. The reaction typically occurs in an ethanol-water mixture at room temperature, yielding this compound after purification.
Industrial Production Methods
Industrial production of this compound often involves extraction from the kava plant. The plant material is processed to isolate the chalcone compounds, which are then purified using techniques such as column chromatography. This method ensures a high yield of the compound with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
(E)-Flavokawain A undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to dihydrochalcones.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydrochalcones.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
(E)-Flavokawain A has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying chalcone chemistry and synthesis.
Biology: Investigated for its role in modulating cellular pathways and inducing apoptosis.
Medicine: Explored for its potential anticancer properties, particularly in bladder cancer.
Industry: Utilized in the development of natural product libraries and bioactive compound libraries for drug discovery.
Mechanism of Action
(E)-Flavokawain A exerts its effects primarily through the induction of apoptosis in cancer cells. It activates the Bax protein-dependent and mitochondria-dependent apoptotic pathways, leading to cell death. The compound downregulates anti-apoptotic proteins such as XIAP, survivin, and Bcl-xL, thereby shifting the balance towards apoptosis .
Comparison with Similar Compounds
Similar Compounds
- Flavokawain B
- Flavokawain C
- Cardamonin
- Licochalcone A
Comparison
(E)-Flavokawain A is unique among these compounds due to its specific ability to induce apoptosis through the Bax protein-dependent pathway. While other chalcones like Flavokawain B and C also exhibit anticancer properties, this compound has shown a distinct mechanism of action and higher potency in certain cancer cell lines .
Properties
Molecular Formula |
C19H22O5 |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
(E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one;methane |
InChI |
InChI=1S/C18H18O5.CH4/c1-21-13-7-4-12(5-8-13)6-9-15(19)18-16(20)10-14(22-2)11-17(18)23-3;/h4-11,20H,1-3H3;1H4/b9-6+; |
InChI Key |
YHYJNUNTVXYCAL-MLBSPLJJSA-N |
Isomeric SMILES |
C.COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2OC)OC)O |
Canonical SMILES |
C.COC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2OC)OC)O |
Origin of Product |
United States |
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